2,6-bis[methyl]-4-methylphenol
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Overview
Description
2,6-bis[methyl]-4-methylphenol is an organic compound with a complex structure characterized by multiple hydroxyl and methyl groups attached to a phenolic core. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[methyl]-4-methylphenol typically involves the alkylation of a phenolic compound with appropriate benzyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2,6-bis[methyl]-4-methylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Electrophilic aromatic substitution can occur at the phenolic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Deoxygenated phenolic compounds.
Substitution: Halogenated phenolic derivatives.
Scientific Research Applications
2,6-bis[methyl]-4-methylphenol is used in various fields:
Chemistry: As an antioxidant in polymer chemistry to prevent degradation.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Used as a stabilizer in the production of plastics and other materials.
Mechanism of Action
The antioxidant activity of 2,6-bis[methyl]-4-methylphenol is primarily due to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals. This compound interacts with molecular targets such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), preventing oxidative damage to cells and tissues.
Comparison with Similar Compounds
Similar Compounds
Butylated hydroxytoluene (BHT): Another phenolic antioxidant used in food and industrial applications.
Butylated hydroxyanisole (BHA): Similar in structure and function, used as a food preservative.
Tert-Butylhydroquinone (TBHQ): A synthetic antioxidant used in food and cosmetics.
Uniqueness
2,6-bis[methyl]-4-methylphenol is unique due to its specific substitution pattern, which enhances its antioxidant properties compared to other similar compounds. Its multiple hydroxyl groups provide a higher capacity for neutralizing free radicals, making it more effective in certain applications.
Properties
CAS No. |
148398-19-0 |
---|---|
Molecular Formula |
C25H28O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2,6-bis[(4-hydroxy-2,5-dimethylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C25H28O3/c1-14-6-21(12-19-8-17(4)23(26)10-15(19)2)25(28)22(7-14)13-20-9-18(5)24(27)11-16(20)3/h6-11,26-28H,12-13H2,1-5H3 |
InChI Key |
GOWFRAUGTCYVPS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)CC2=C(C=C(C(=C2)C)O)C)O)CC3=C(C=C(C(=C3)C)O)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC2=C(C=C(C(=C2)C)O)C)O)CC3=C(C=C(C(=C3)C)O)C |
Synonyms |
2,6-Bis[(4-hydroxy-2,5-dimethylphenyl)methyl]-4-methyl phenol |
Origin of Product |
United States |
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